![molecular formula C14H17N5O2 B12921586 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione CAS No. 78422-90-9](/img/structure/B12921586.png)
5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine ring system, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione, typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halides, amines, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly phosphodiesterase and dihydrofolate reductase.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These are isomeric compounds with a different arrangement of nitrogen atoms in the ring system but similar biological properties.
Uniqueness
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and fused ring system contribute to its high potency and selectivity in enzyme inhibition.
特性
CAS番号 |
78422-90-9 |
|---|---|
分子式 |
C14H17N5O2 |
分子量 |
287.32 g/mol |
IUPAC名 |
2-(dimethylamino)-5,7-dimethyl-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,8,11,13-tetraene-4,6-dione |
InChI |
InChI=1S/C14H17N5O2/c1-16(2)12-10-11(15-9-7-5-6-8-19(9)12)17(3)14(21)18(4)13(10)20/h5-9H,1-4H3 |
InChIキー |
WNTMIDUCIYOJNT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC3C=CC=CN3C(=C2C(=O)N(C1=O)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


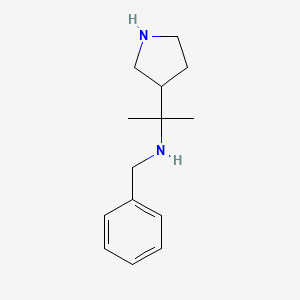
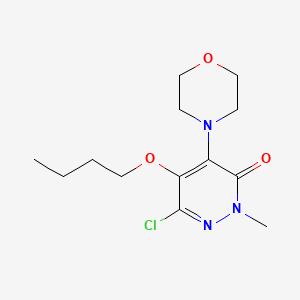
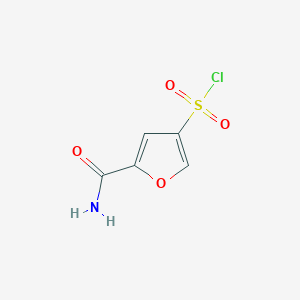
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
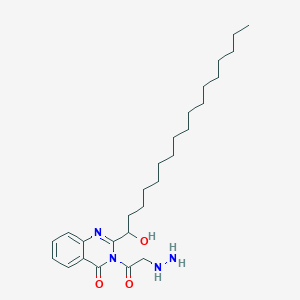
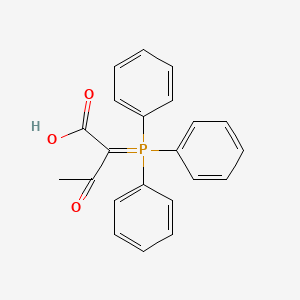
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
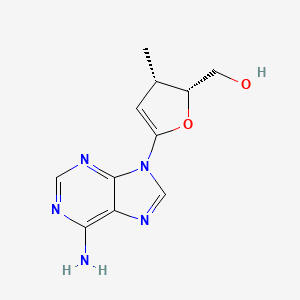
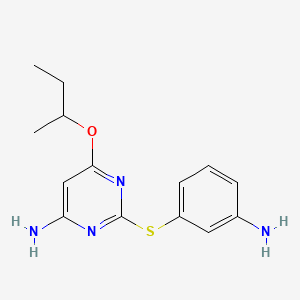


![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
